4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one
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Overview
Description
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is a heterocyclic compound that features a thiophene ring fused with a dithiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one typically involves the condensation of thiophene derivatives with dithiol compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds.
Scientific Research Applications
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-3-yl)aniline
- 2-Thiophenemethylamine
- 4-(Thiophen-2-yl)benzoic acid
Uniqueness
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is unique due to its fused ring structure, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
76247-59-1 |
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Molecular Formula |
C7H4OS3 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H4OS3/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4H |
InChI Key |
ZOUOWQVPOXZGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=O)S2 |
Origin of Product |
United States |
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